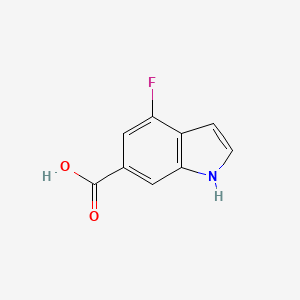

4-fluoro-1H-indole-6-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLJGFDKLHDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470241 | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-31-0 | |

| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in public literature. This guide consolidates information on closely related analogs and provides predicted values and generalized experimental protocols to serve as a foundational resource for researchers. All predicted and comparative data should be confirmed through empirical testing.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous bioactive compounds. The strategic incorporation of a fluorine atom onto the indole ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a halogenated indole derivative with potential applications in pharmaceutical and materials science research. This document provides a comprehensive overview of its predicted physicochemical properties, methods for their experimental determination, and a discussion of its potential biological significance.

Physicochemical Properties

Due to the scarcity of direct experimental data for this compound, the following table presents a combination of predicted values and experimental data for structurally similar compounds to provide an estimated profile.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Range | Notes and Comparative Data |

| Molecular Formula | C₉H₆FNO₂ | - |

| Molecular Weight | 179.15 g/mol | - |

| Melting Point | 220 - 260 °C | The melting point of the isomer 4-fluoro-1H-indole-2-carboxylic acid is reported to be in the range of 220-224 °C.[1] The isomer 5-fluoroindole-2-carboxylic acid has a melting point of 259 °C (decomposition). A high melting point is expected due to the crystalline solid nature and intermolecular hydrogen bonding. |

| Boiling Point | > 400 °C (Predicted) | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. |

| pKa | 3.5 - 4.5 (Predicted) | The predicted pKa of the isomer 6-fluoro-1H-indole-4-carboxylic acid is 3.57. The carboxylic acid group is acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine atom and the indole ring.[2] |

| logP | 1.5 - 2.5 (Predicted) | The predicted XLogP3-AA for the related compound 5-fluoro-1H-indole-3-carboxylic acid is 2.1.[3] The value indicates moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | The solubility of carboxylic acids in water decreases as the carbon chain length increases. Solubility is expected to be pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. |

| Appearance | White to pale yellow or brown powder | This is a typical appearance for many indole derivatives.[1] |

Spectroscopic Profile (Predicted)

The structural elucidation of this compound can be achieved through various spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar indole derivatives.

-

¹H NMR (Proton NMR): The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (around 12-13 ppm). The N-H proton of the indole ring would likely appear as a broad singlet between 11 and 12 ppm. Aromatic protons on the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the positions of the fluorine and carboxylic acid substituents.

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The N-H stretching vibration of the indole ring should be visible around 3300-3400 cm⁻¹.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute) to determine an approximate melting point.

-

The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[6][7]

-

Apparatus: pH meter with a glass electrode, magnetic stirrer and stir bar, burette, beaker.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, this compound.

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a co-solvent system if solubility is low).

-

The pH electrode is calibrated using standard buffer solutions.

-

The solution of the acid is titrated with the standardized NaOH solution, adding the titrant in small, known increments.

-

The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point corresponds to the pH at which the acid is half-neutralized, and at this point, pH = pKa.[8]

-

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9]

-

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.

-

Procedure:

-

A known amount of the compound is dissolved in either n-octanol or water.

-

A known volume of this solution is added to a separatory funnel along with a known volume of the other immiscible solvent.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[9]

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

-

Apparatus: Scintillation vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Reagents: Deionized water (or buffer of a specific pH), this compound.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous solvent in a vial.

-

The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to pellet the undissolved solid.

-

A sample of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the supernatant is quantified using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[10]

-

Potential Biological Significance

While specific biological activities of this compound are not well-documented, the broader class of fluoroindole derivatives has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity.[11]

Derivatives of fluorinated indoles have been investigated as:

-

Anticancer Agents: By targeting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[11]

-

Neuroactive Compounds: Serving as scaffolds for selective serotonin reuptake inhibitors (SSRIs).[11]

-

Antiviral Agents: Showing potential against viruses like HIV-1.[11]

-

Antimicrobial Agents: Exhibiting activity against various pathogens.[12][13]

The presence of both the fluoro- and carboxylic acid moieties on the indole scaffold of this compound makes it an interesting candidate for further investigation in these and other biological contexts.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. web.williams.edu [web.williams.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Data and Analysis of 4-fluoro-1H-indole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-1H-indole-6-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of its structural features and comparison with similar molecules.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~11.50 | br s | - | 1H | NH |

| ~12.90 | br s | - | 1H | COOH |

| ~7.90 | s | - | 1H | H-7 |

| ~7.50 | dd | 8.5, 2.0 | 1H | H-5 |

| ~7.40 | t | 2.5 | 1H | H-2 |

| ~6.50 | t | 2.0 | 1H | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C OOH |

| ~159.0 (d, ¹JCF ≈ 240 Hz) | C -4 |

| ~137.0 | C -7a |

| ~125.0 | C -2 |

| ~122.0 (d, ³JCF ≈ 10 Hz) | C -5 |

| ~121.0 | C -3a |

| ~110.0 (d, ²JCF ≈ 25 Hz) | C -6 |

| ~107.0 (d, ⁴JCF ≈ 4 Hz) | C -7 |

| ~103.0 | C -3 |

Table 3: Mass Spectrometry (MS) Data (ESI-)

| m/z | Assignment |

| 178.04 | [M-H]⁻ |

| 134.05 | [M-H-COO]⁻ |

Table 4: Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Indole) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1200 | Strong | C-F stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

Analysis Conditions:

-

Ionization Mode: Negative ion mode (ESI-).

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

Acquisition Parameters:

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

-

Mode: Transmittance

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

Caption: A plausible synthetic route.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-fluoro-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-fluoro-1H-indole-6-carboxylic acid. This document offers predicted spectral data, detailed experimental protocols, and logical workflows to assist in the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from structurally related indole derivatives. The numbering convention used for the indole ring is provided in Figure 1.

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 11.5 - 12.5 | br s | - |

| H2 | 7.5 - 7.7 | t | J = 2.5 - 3.0 |

| H3 | 6.6 - 6.8 | dd | J = 2.5 - 3.0, 0.8 - 1.0 |

| H5 | 7.8 - 8.0 | d | J(H-F) = 10.0 - 11.0 |

| H7 | 7.9 - 8.1 | s | - |

| COOH | 12.0 - 13.0 | br s | - |

br s = broad singlet, t = triplet, dd = doublet of doublets, d = doublet

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125.0 - 127.0 |

| C3 | 103.0 - 105.0 |

| C3a | 122.0 - 124.0 (d, J(C-F) = 4-6 Hz) |

| C4 | 155.0 - 157.0 (d, J(C-F) = 240-250 Hz) |

| C5 | 110.0 - 112.0 (d, J(C-F) = 20-25 Hz) |

| C6 | 123.0 - 125.0 |

| C7 | 115.0 - 117.0 (d, J(C-F) = 4-6 Hz) |

| C7a | 136.0 - 138.0 |

| COOH | 168.0 - 170.0 |

d = doublet

Experimental Protocols

The following protocols are generalized for the NMR analysis of indole carboxylic acids and can be adapted for this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable protons (N-H and COOH) are often well-resolved.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

-

Instrument: Use the same spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Visualization of Workflows

The following diagrams illustrate the experimental and analytical workflows for the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationship of NMR data analysis.

References

Mass Spectrometry of 4-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-fluoro-1H-indole-6-carboxylic acid, a compound of interest in pharmaceutical research. This document outlines potential ionization and fragmentation behaviors, offers detailed experimental protocols, and presents data in a clear, structured format for easy interpretation.

Introduction

This compound is a heterocyclic compound featuring an indole core, a fluorine substituent, and a carboxylic acid group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices during drug discovery and development. This guide will focus on electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of polar, low to moderately volatile compounds such as this.

Predicted Mass Spectrometric Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and potential major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the compound's structure and known fragmentation patterns of carboxylic acids and indole derivatives.

Table 1: Predicted m/z Values for the Molecular Ion of this compound

| Ionization Mode | Predicted Ion | Exact Mass (m/z) |

| Positive (ESI+) | [M+H]⁺ | 180.0455 |

| Negative (ESI-) | [M-H]⁻ | 178.0302 |

Table 2: Predicted Major Fragment Ions of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Proposed Neutral Loss |

| 180.0455 ([M+H]⁺) | [M+H-H₂O]⁺ | 162.0350 | H₂O |

| 180.0455 ([M+H]⁺) | [M+H-HCOOH]⁺ | 134.0509 | HCOOH |

| 178.0302 ([M-H]⁻) | [M-H-CO₂]⁻ | 134.0408 | CO₂ |

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization source.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (from biological matrix): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) method would be necessary. A generic protein precipitation protocol is as follows:

-

To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 450°C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Acquisition Mode: Full scan mode (e.g., m/z 50-500) to identify the parent ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to induce fragmentation and identify characteristic product ions.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

An In-depth Technical Guide on the Solubility of 4-fluoro-1H-indole-6-carboxylic acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-fluoro-1H-indole-6-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide integrates theoretical principles of solubility, qualitative data from structurally similar compounds, and quantitative data for analogous molecules to offer a robust predictive framework. Detailed experimental protocols for solubility determination are also provided to empower researchers in generating empirical data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a fluorine atom and a carboxylic acid group, suggests potential applications as a building block for pharmacologically active agents. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the design of formulations for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and practical methods for its determination.

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its structural features: the indole ring system, the electron-withdrawing fluorine atom, and the polar carboxylic acid group.

-

Indole Ring: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Carboxylic Acid Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) through strong intermolecular interactions. In basic organic solvents or aqueous solutions with a basic pH, the carboxylic acid can deprotonate to form a highly polar carboxylate salt, leading to a substantial increase in solubility.

-

Fluorine Atom: The fluorine substituent is highly electronegative, introducing a dipole moment into the molecule. However, its overall effect on solubility can be complex. While it increases polarity, it can also increase hydrophobicity and impact crystal lattice energy, which in turn affects solubility.

Based on these structural characteristics, a general solubility profile can be predicted. The presence of the carboxylic acid group is expected to be the dominant factor, rendering the compound more soluble in polar organic solvents.

dot

Caption: Logical relationships influencing the solubility of this compound.

Solubility Data

3.1. Qualitative Solubility of Structurally Similar Compounds

The following table summarizes the expected and reported qualitative solubility for compounds with similar functional groups. This information can be used to infer the likely solubility behavior of this compound.

| Compound | Solvent Class | Solubility Profile | Reference |

| 2-Fluoro-5-formylbenzoic acid | Polar Protic (e.g., ethanol, methanol) | Generally Soluble | [1] |

| Polar Aprotic (e.g., DMSO, DMF) | Expected to be Soluble | [1] | |

| Non-Polar (e.g., hexane, toluene) | Limited Solubility | [1] | |

| 4-Fluorobenzoic acid | Alcohols | Soluble | |

| Hot Water | Freely Soluble | ||

| Cold Water | Very Slightly Soluble | ||

| Indole-3-carboxylic acid | 95% Ethanol | Soluble (50 mg/mL) | [2] |

| Methanol | Soluble | [2] |

3.2. Quantitative Solubility of Indole-2-carboxylic Acid (Proxy Data)

To provide a quantitative estimate, the following table presents solubility data for Indole-2-carboxylic acid, a non-fluorinated analog. It is important to note that the presence and position of the fluorine atom in the target compound will influence these values. This data should be considered as an approximation.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gram Solubility (g/L) |

| Water | 25 | 0.00275 | 0.443 |

| Methanol | 25 | Not Reported | Not Reported |

| Ethanol | 25 | Not Reported | Not Reported |

| 1-Propanol | 25 | Not Reported | Not Reported |

| Isopropyl Alcohol | 25 | Not Reported | Not Reported |

| 1-Butanol | 25 | Not Reported | Not Reported |

| Ethyl Acetate | 25 | Not Reported | Not Reported |

| 1,4-Dioxane | 25 | Not Reported | Not Reported |

| Methylene Chloride | 25 | Not Reported | Not Reported |

| Toluene | 25 | Not Reported | Not Reported |

Data for Indole-2-carboxylic acid is cited from Cheméo, which references experimental work.[3] Note: Specific values at 25°C were not individually listed in the abstract, but the resource compiles data from a study measuring solubility in these solvents from 278.15 to 360.15 K.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4][5][6]

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

dot

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a strong predictive understanding can be formulated based on its chemical structure and data from analogous compounds. The presence of the carboxylic acid group suggests good solubility in polar organic solvents. For precise applications, it is imperative that researchers determine the solubility experimentally. The provided shake-flask protocol offers a reliable method for generating such crucial data. This guide serves as a foundational resource for scientists and developers working with this promising molecule.

References

The Genesis of a Key Building Block: A Technical Guide to 4-Fluoro-1H-indole-6-carboxylic Acid

For Immediate Release

This technical whitepaper provides an in-depth exploration of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its discovery, historical synthetic approaches, and its pivotal role as a versatile intermediate in medicinal chemistry.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 885520-31-0) has emerged as a valuable building block for the synthesis of complex bioactive molecules.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence in the scientific literature is more closely tied to its utility as a key intermediate in the development of various therapeutic agents. Chemical catalogs and suppliers began listing it as a commercially available building block, indicating its synthesis was likely developed and scaled in response to the growing demand for fluorinated indole derivatives in drug discovery programs.

The synthetic routes to substituted indoles are well-established, with classic methods such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses providing the foundational chemistry. The preparation of this compound would have adapted these established methodologies to incorporate the specific substitution pattern of the fluorine atom and the carboxylic acid group.

Plausible Synthetic Pathways

This multi-step synthesis begins with a commercially available starting material, 3-fluoro-4-methylaniline. The workflow for this proposed synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the proposed synthesis of this compound.

Step 1: Acetylation of 3-Fluoro-4-methylaniline

To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid (5.0 vol) is added acetic anhydride (1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(3-fluoro-4-methylphenyl)acetamide.

Step 2: Nitration of N-(3-Fluoro-4-methylphenyl)acetamide

The acetylated aniline (1.0 eq) is dissolved in concentrated sulfuric acid (3.0 vol) at 0 °C. A mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 vol) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at 0 °C and then carefully poured onto crushed ice. The solid product, N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide, is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Condensation with Methyl Chloroacetate

To a solution of N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol) is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes before methyl chloroacetate (1.2 eq) is added. The reaction is heated to 60 °C and stirred for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate.

Step 4: Reductive Cyclization

The nitro compound (1.0 eq) is dissolved in a mixture of acetic acid (10 vol) and ethanol (5 vol). Iron powder (5.0 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried, and concentrated to give crude methyl 4-fluoro-1H-indole-6-carboxylate, which can be purified by column chromatography.

Step 5: Hydrolysis

The methyl ester (1.0 eq) is suspended in a mixture of methanol (5 vol) and water (5 vol). Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 2 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Quantitative Data

The following table summarizes hypothetical but representative quantitative data for the proposed synthetic route. Actual yields may vary depending on reaction conditions and scale.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | N-(3-Fluoro-4-methylphenyl)acetamide | 3-Fluoro-4-methylaniline | 167.18 | 95 | >98 |

| 2 | N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide | N-(3-Fluoro-4-methylphenyl)acetamide | 212.18 | 80 | >97 |

| 3 | Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate | N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide | 284.23 | 75 | >95 |

| 4 | Methyl 4-fluoro-1H-indole-6-carboxylate | Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate | 207.18 | 65 | >98 |

| 5 | This compound | Methyl 4-fluoro-1H-indole-6-carboxylate | 193.15 | 90 | >99 |

Role in Drug Discovery and Signaling Pathways

This compound is a valuable precursor for the synthesis of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases. For instance, indole derivatives are known to interact with kinases, a class of enzymes often dysregulated in cancer. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Caption: Logical workflow for developing kinase inhibitors.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its specific historical discovery is not widely chronicled, its importance is evident through its commercial availability and its implicit role in the synthesis of more complex, biologically active molecules. The plausible synthetic routes, based on established indole syntheses, provide a reliable means for its preparation. As research into targeted therapies continues, the demand for such versatile and strategically functionalized building blocks is only expected to grow, ensuring that this compound will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.

Theoretical Exploration of 4-Fluoro-1H-indole-6-carboxylic Acid: A Computational and Spectroscopic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative with significant potential in medicinal chemistry. In the absence of direct experimental studies, this document leverages established computational methodologies and extrapolated data from analogous structures to predict its electronic, structural, and spectroscopic properties. This whitepaper is intended to serve as a foundational resource for researchers, offering insights into the molecule's characteristics and providing detailed protocols for future in-silico and experimental investigations. The strategic placement of a fluorine atom and a carboxylic acid group on the indole scaffold suggests a unique potential for this compound to interact with biological targets, making it a person of interest for drug discovery programs.[1]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1] this compound combines the indole core with the advantageous properties of fluorine substitution and a carboxylic acid group, which can act as a key interaction point with biological targets or as a handle for further chemical modifications.[1] This document outlines a theoretical investigation of this molecule, employing quantum chemical calculations to elucidate its structural and electronic properties and providing a framework for its potential biological evaluation through molecular docking.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar indole ring system. The fluorine atom at position 4 and the carboxylic acid group at position 6 are expected to influence the electronic distribution and reactivity of the molecule.

Caption: Molecular Structure of this compound.

Predicted Geometric Parameters

Due to the lack of direct experimental data for this compound, the following geometric parameters are predicted based on Density Functional Theory (DFT) calculations of closely related molecules such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid.[5][6]

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C2-C3 | 1.37 | C2-N1-C7a | 108.5 |

| N1-C2 | 1.38 | N1-C2-C3 | 110.0 |

| C3-C3a | 1.45 | C2-C3-C3a | 107.5 |

| C3a-C4 | 1.40 | C3-C3a-C7a | 106.5 |

| C4-C5 | 1.38 | C4-C3a-C7a | 134.0 |

| C5-C6 | 1.40 | C3a-C4-C5 | 118.0 |

| C6-C7 | 1.39 | C4-C5-C6 | 122.0 |

| C7-C7a | 1.41 | C5-C6-C7 | 119.0 |

| C7a-N1 | 1.39 | C6-C7-C7a | 120.0 |

| C4-F | 1.36 | C7-C7a-N1 | 130.0 |

| C6-C8 | 1.48 | F-C4-C3a | 119.0 |

| C8-O1 | 1.22 | O1-C8-O2 | 124.0 |

| C8-O2 | 1.35 | O2-C8-C6 | 114.0 |

Quantum Chemical Analysis

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. For this theoretical study, Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For indole derivatives, the HOMO is typically located on the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often distributed over the entire molecule. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to lower both the HOMO and LUMO energy levels.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. The region around the N-H proton is expected to have a positive potential (blue region), making it a potential hydrogen bond donor.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching, indicative of hydrogen bonding[7] |

| N-H (Indole) | 3400-3300 | Stretching |

| C=O (Carboxylic Acid) | 1760-1710 | Stretching[7] |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-F | 1100-1000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H (COOH) | 12.0-13.0 | Deshielded proton of the carboxylic acid[7] |

| ¹H (N-H) | 11.0-12.0 | Indole N-H proton |

| ¹H (Aromatic) | 7.0-8.5 | Protons on the indole ring |

| ¹³C (C=O) | 165-185 | Carbonyl carbon of the carboxylic acid[7] |

| ¹³C (Aromatic) | 100-140 | Carbons of the indole ring |

Potential Biological Activity and Molecular Docking

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.[4][8][9] Given its structural similarity, this compound could be a candidate for similar biological targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where this compound could inhibit a signaling pathway by targeting a key enzyme.

Caption: Hypothetical inhibition of an enzymatic pathway.

Predicted Docking Performance

A molecular docking study would likely show that the carboxylic acid group of this compound forms key hydrogen bond interactions with amino acid residues in the active site of a target enzyme. The indole ring could participate in π-π stacking or hydrophobic interactions. The fluorine atom may form halogen bonds or other favorable interactions, potentially enhancing binding affinity.

| Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

| IDO1 | -7.0 to -9.0 | H-bonds (COOH), π-π stacking (indole) |

| HIV-1 Integrase | -6.5 to -8.5 | H-bonds (COOH), hydrophobic interactions |

| EGFR Tyrosine Kinase | -7.5 to -9.5 | H-bonds (COOH, N-H), π-π stacking |

Methodologies

Computational Protocol

The following protocol outlines a standard procedure for the theoretical analysis of this compound.

Caption: A typical computational workflow for theoretical analysis.

Detailed Computational Protocol:

-

Geometry Optimization: The initial structure of this compound can be built using software like GaussView. The geometry should be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[10]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[10]

-

Electronic Property Calculations: Based on the optimized geometry, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can be calculated.

-

Spectroscopic Predictions: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated using the optimized geometry.

-

Molecular Docking:

-

Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Docking Simulation: A docking program like AutoDock Vina can be used to perform the docking calculations. A grid box is defined to encompass the active site of the protein.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.[11]

-

Conclusion

This technical guide presents a detailed theoretical framework for the study of this compound. The provided computational data, while extrapolated from related compounds, offers valuable predictions regarding its structural, electronic, and spectroscopic properties. The outlined methodologies for quantum chemical calculations and molecular docking serve as a robust starting point for researchers interested in exploring the potential of this molecule in drug discovery and development. Future experimental validation of these theoretical findings is highly encouraged to fully elucidate the properties and therapeutic potential of this promising fluorinated indole derivative.

References

- 1. This compound | 885520-31-0 | Benchchem [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. jchemlett.com [jchemlett.com]

- 11. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Indole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole carboxylic acid scaffold offers a powerful tool for modulating electronic properties, significantly impacting a molecule's physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the electronic properties of fluorinated indole carboxylic acids, presenting key data, experimental methodologies, and an exploration of structure-property relationships. This information is critical for the rational design of novel therapeutics and functional organic materials.

Physicochemical Properties

The position of the fluorine atom on the indole ring, as well as the placement of the carboxylic acid group, profoundly influences the molecule's acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). When placed on the indole ring, it increases the acidity of the carboxylic acid group by stabilizing the corresponding carboxylate anion. This stabilization leads to a lower pKa value, indicating a stronger acid. The magnitude of this effect is dependent on the proximity of the fluorine atom to the carboxylic acid.

| Compound | Predicted pKa |

| 4-Fluoroindole-2-carboxylic acid | 4.32[1][2] |

| 5-Fluoroindole-2-carboxylic acid | - |

| 6-Fluoroindole-2-carboxylic acid | 4.38[3] |

| 7-Fluoroindole-2-carboxylic acid | - |

| Indole-2-carboxylic acid (unsubstituted) | ~4.7 (for comparison) |

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting membrane permeability and overall bioavailability. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.

| Compound | Calculated XLogP3 |

| 4-Fluoroindole-2-carboxylic acid | - |

| 5-Fluoroindole-2-carboxylic acid | 2.4[4] |

| 6-Fluoroindole-2-carboxylic acid | - |

| 7-Fluoroindole-2-carboxylic acid | - |

| Indole-2-carboxylic acid (unsubstituted) | 2.0 (for comparison) |

Spectroscopic Properties

The electronic transitions within fluorinated indole carboxylic acids give rise to their characteristic absorption and emission spectra. These properties are not only essential for characterization but can also be exploited in various applications, such as fluorescent probes.

UV-Visible Absorption and Fluorescence Emission

The position of the fluorine atom influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) |

| 4-Fluoroindole-2-carboxylic acid | - | - |

| 5-Fluoroindole-2-carboxylic acid | - | - |

| 6-Fluoroindole-2-carboxylic acid | - | 332 nm, 370 nm[5][6] |

| 7-Fluoroindole-2-carboxylic acid | - | - |

Note: Comprehensive UV-Vis absorption and emission data for all listed compounds are not available in the cited literature. The dual emission for 6-fluoroindole-2-carboxylic acid may be attributed to different fluorescent species in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated indole carboxylic acids. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the electronic environment of each atom within the molecule.

¹H NMR: The proton on the carboxylic acid typically appears as a broad singlet in the downfield region (δ 10-13 ppm). Protons on the indole ring are observed in the aromatic region (δ 7-8 ppm), with their specific shifts influenced by the position of the fluorine substituent.

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. The carbons of the indole ring appear between 100 and 140 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a direct probe of the fluorination site.

Selected NMR Data:

-

5-Fluoroindole-2-carboxylic acid:

-

6-Fluoroindole-2-carboxylic acid:

-

¹H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[9]

-

Computational Chemistry and Electronic Structure

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and understanding the electronic properties of molecules. Key parameters derived from these calculations include the energies of the HOMO and LUMO.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of an electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO.

Note: Specific HOMO and LUMO energy values for 4-, 5-, 6-, and 7-fluoroindole-2-carboxylic acids were not found in the provided search results. The following diagram illustrates the general principle of how fluorine substitution affects the frontier orbital energies.

Figure 1: General effect of fluorine substitution on HOMO and LUMO energy levels.

Experimental Protocols

The synthesis of fluorinated indole carboxylic acids can be achieved through various established methods, most notably the Fischer and Leimgruber-Batcho indole syntheses.

General Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of a fluorinated indole-2-carboxylic acid, often starting from a corresponding fluorinated aniline or nitrotoluene derivative.

Figure 2: Generalized synthetic workflow for fluorinated indole carboxylic acids.

Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. To synthesize a fluorinated indole-2-carboxylic acid, a fluorinated phenylhydrazine is typically reacted with pyruvic acid or a pyruvate ester.

Example Protocol Outline (Conceptual):

-

Hydrazone Formation: React the desired fluorophenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

-

Cyclization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to induce cyclization and formation of the indole ring.[10][11]

-

Hydrolysis (if starting with an ester): If a pyruvate ester was used, the resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

-

Workup and Purification: The crude product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Leimgruber-Batcho Indole Synthesis

This method is particularly useful for industrial-scale synthesis and involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[12][13][14]

Example Protocol Outline (Conceptual):

-

Enamine Formation: React a fluoro-substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-dimethylamino-2-nitrostyrene.

-

Reductive Cyclization: Reduce the nitro group of the enamine intermediate using a reducing agent such as hydrogen gas with a palladium catalyst, or iron in acetic acid. This reduction is followed by spontaneous cyclization to form the indole ring.[12]

-

Carboxylation: Introduce the carboxylic acid group at the 2-position. This can be a more complex step and may require a specific strategy depending on the desired substitution pattern.

-

Workup and Purification: The final product is isolated and purified using standard laboratory techniques.

Structure-Property Relationships and Signaling Pathways

The electronic modifications imparted by fluorine can significantly alter the interaction of fluorinated indole carboxylic acids with biological targets. For instance, the increased acidity can lead to stronger ionic interactions with basic residues in a protein's active site. The altered lipophilicity can affect how the molecule partitions into cell membranes and accesses intracellular targets.

The following diagram illustrates a hypothetical signaling pathway where a fluorinated indole carboxylic acid acts as an inhibitor. The modified electronic properties of the fluorinated compound can enhance its binding affinity to the target enzyme, leading to a more potent inhibitory effect compared to its non-fluorinated analog.

Figure 3: Hypothetical signaling pathway inhibited by a fluorinated indole carboxylic acid.

Conclusion

The introduction of fluorine into the indole carboxylic acid framework provides a versatile strategy for fine-tuning electronic properties. This guide has summarized key physicochemical and spectroscopic data, outlined general synthetic approaches, and touched upon the implications for biological activity. A thorough understanding of these principles is paramount for the successful design and development of novel fluorinated indole carboxylic acids for a wide range of applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fill the existing gaps in the data and to continue to unravel the intricate structure-property relationships of this important class of molecules.

References

- 1. 4-Fluoroindole-2-carboxylic acid CAS#: 399-68-8 [m.chemicalbook.com]

- 2. 4-Fluoroindole-2-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]

- 3. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]

- 4. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. unis.unyp.cz [unis.unyp.cz]

- 6. ossila.com [ossila.com]

- 7. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]

- 9. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Guide to the Structural Characterization of 4-Fluoro-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the complete structural characterization of 4-fluoro-1H-indole-6-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected outcomes from crystallographic and spectroscopic analyses and provides detailed experimental protocols.

Introduction

This compound is a substituted indole derivative. The presence of a fluorine atom and a carboxylic acid group on the indole scaffold makes it an interesting candidate for drug discovery, as these features can significantly influence its physicochemical properties, metabolic stability, and biological activity. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential as a pharmaceutical intermediate. This guide covers the primary analytical techniques used for this purpose: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Structural Characterization

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. The workflow begins with synthesis and purification, followed by spectroscopic analyses to confirm the chemical structure and functional groups. Finally, single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic arrangement in the solid state.

Caption: Logical workflow for the synthesis, purification, and structural analysis.

Data Presentation

The following tables summarize the expected quantitative data from the structural analysis of this compound.

Crystallographic Data (Representative)

Note: As specific crystallographic data for this compound is not publicly available, the following table is a representative example based on the published data for a structural isomer, 6-fluoro-1H-indole-3-carboxylic acid, to illustrate the expected parameters.[1]

| Parameter | Representative Value |

| Chemical Formula | C₉H₆FNO₂ |

| Formula Weight | 179.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~11.7 |

| c (Å) | ~9.3 |

| α (°) | 90 |

| β (°) | ~104 |

| γ (°) | 90 |

| Volume (ų) | ~738 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.61 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | ~0.04 |

NMR Spectroscopic Data (Expected)

The expected chemical shifts are based on the analysis of indole derivatives and aromatic carboxylic acids.[2][3][4]

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) | ¹⁹F NMR (DMSO-d₆, 376 MHz) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~12.9 (s, 1H) | -COOH | ~168 | C=O | ~ -115 to -125 |

| ~11.5 (s, 1H) | N-H | ~158 (d, ¹JCF ≈ 240 Hz) | C-4 (bearing F) | |

| ~7.8 (s, 1H) | H-7 | ~137 | C-7a | |

| ~7.5 (t, 1H) | H-2 | ~125 | C-2 | |

| ~7.2 (d, 1H) | H-5 | ~122 | C-3a | |

| ~6.5 (t, 1H) | H-3 | ~115 (d, ²JCF ≈ 25 Hz) | C-5 | |

| ~110 | C-6 | |||

| ~105 (d, ²JCF ≈ 25 Hz) | C-7 | |||

| ~102 | C-3 |

FTIR Spectroscopic Data (Expected)

Characteristic vibrational frequencies are predicted based on typical values for carboxylic acids and aromatic systems.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (from hydrogen-bonded dimer) |

| ~3100 | Medium | N-H stretch |

| 1710 - 1680 | Strong | C=O stretch (from aromatic carboxylic acid) |

| ~1600 | Medium | C=C aromatic ring stretch |

| 1320 - 1210 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch |

| 950 - 910 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry Data (Expected)

Expected fragmentation patterns for Electron Ionization (EI) Mass Spectrometry.[7][8][9]

| m/z Value | Relative Intensity | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Low | [M - OH]⁺ |

| 134 | High (Base Peak) | [M - COOH]⁺ |

| 106 | Moderate | [M - COOH - C₂H₂]⁺ (fragmentation of indole ring) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane). The key is to allow for slow solvent evaporation over several days to form well-ordered, non-twinned crystals.[10]

-

Crystal Mounting : A single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope, ensuring it is free of cracks and defects. It is mounted on a cryoloop using a minimal amount of cryoprotectant oil.[10][11]

-

Data Collection : The mounted crystal is placed on a diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through different angles (ω and φ scans).[12][13]

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. A standard single-pulse sequence is used with a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are accumulated.[2]

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse program. The spectral width is set to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : The ¹⁹F NMR spectrum is acquired to observe the fluorine signal. A specific probe or tuning is used for the fluorine frequency. Chemical shifts are referenced relative to an external standard like CFCl₃.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are calibrated using the residual solvent peak or TMS.[2]

FTIR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is first dissolved in a suitable mobile phase.

-

Ionization : Electron Ionization (EI) is commonly used for volatile compounds to induce fragmentation and provide structural information. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred, which typically show a prominent protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.[14]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

References

- 1. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. books.rsc.org [books.rsc.org]

- 14. benchchem.com [benchchem.com]

In-depth Technical Guide: 4-Fluoro-1H-indole-6-carboxylic Acid (CAS Number 885520-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-6-carboxylic acid, identified by CAS number 885520-31-0, is a fluorinated indole derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 885520-31-0 | |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| Melting Point | 215-217 °C | |

| Physical Form | Solid | |

| Solubility | Soluble in methanol |

Synthesis